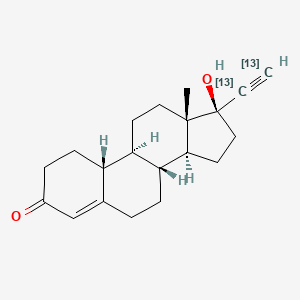

Norethindrone-13C2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H26O2 |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1+1,3+1 |

InChI-Schlüssel |

VIKNJXKGJWUCNN-FCTOQDIESA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC(=O)CC[C@H]34 |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Norethindrone-13C2: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Norethindrone-13C2. This isotopically labeled version of Norethindrone is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for highly accurate quantification in complex biological matrices.

Chemical Properties and Structure

This compound is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone. The inclusion of two carbon-13 isotopes in the ethynyl group provides a distinct mass shift, enabling its use in mass spectrometry-based analytical techniques without altering its chemical behavior significantly.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with a marginal increase in molecular weight. The data presented below is for unlabeled Norethindrone and serves as a close proxy for the labeled compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈¹³C₂H₂₆O₂ | [1] |

| Molecular Weight | 300.41 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 205-206 °C | [4] |

| Boiling Point | 447 °C at 760 mmHg | [4] |

| Solubility | - Insoluble in water- Soluble in Chloroform- Slightly soluble in ethanol and acetone | |

| Storage | Room temperature, away from light and moisture | [2] |

| CAS Number | 201741-02-8 | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a four-ring steroid backbone. The two carbon-13 atoms are located in the ethynyl group at the C17 position.

References

- 1. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 2. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Norethindrone-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norethindrone-13C2, an isotopically labeled version of the synthetic progestin Norethindrone. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in preparing this important compound for use in metabolic studies, as an internal standard for quantitative analysis, or in other research applications.

Introduction

Norethindrone, a first-generation progestin, functions as an agonist of the progesterone receptor and is widely used in hormonal contraceptives and for the treatment of various gynecological disorders.[] The introduction of a stable isotope label, such as Carbon-13, at specific positions in the molecule creates this compound. This labeled compound is invaluable for a range of applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification, due to its distinct mass from the unlabeled drug.[2]

This guide will detail a common synthetic route to Norethindrone, which can be adapted for the introduction of the 13C2 label, and will discuss the key purification and analytical techniques required to obtain the high-purity compound.

Synthesis of this compound

The synthesis of Norethindrone typically proceeds from a readily available steroid precursor. A common and effective route starts from estrone 3-methyl ether, which is converted to 19-nor-4-androsten-3,17-dione.[3][4] The crucial step for the introduction of the isotopic label is the ethynylation of the 17-keto group using a 13C-labeled acetylene source.

Synthetic Pathway Overview

The overall synthetic scheme is a multi-step process that involves the transformation of the steroid A-ring and the addition of the 17α-ethynyl group.

Experimental Protocols

Step 1: Synthesis of 19-nor-4-androsten-3,17-dione from Estrone 3-Methyl Ether

This initial phase of the synthesis involves the reduction of the aromatic A-ring of estrone 3-methyl ether, followed by hydrolysis and oxidation to yield the key intermediate, 19-nor-4-androsten-3,17-dione.[3][4]

-

Protocol:

-

In a flask equipped for reactions at low temperatures, dissolve estrone 3-methyl ether in a mixture of anhydrous tetrahydrofuran (THF) and liquid ammonia.

-

Add small pieces of lithium metal to the stirred solution until a persistent blue color is observed, indicating the progress of the Birch reduction.

-

After the reaction is complete, quench the excess lithium with a suitable reagent like ethanol.

-

Evaporate the ammonia and add an aqueous solution of oxalic acid to hydrolyze the enol ether.

-

Extract the product with an organic solvent and then perform a Jones oxidation using chromium trioxide in acetic acid to oxidize the 17-hydroxyl group to a ketone.[4]

-

Purify the resulting 19-nor-4-androsten-3,17-dione by column chromatography or recrystallization.

-

Step 2: Ethynylation of 19-nor-4-androsten-3,17-dione to form this compound

This is the critical step where the 13C2-label is introduced. The 17-keto group of 19-nor-4-androsten-3,17-dione is reacted with a 13C-labeled acetylene source.[3]

-

Protocol for Ethynylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of potassium tert-butoxide in anhydrous toluene and tert-butanol.

-

Cool the mixture and bubble [1,2-13C2]acetylene gas through the solution.

-

Add a solution of 19-nor-4-androsten-3,17-dione in anhydrous toluene dropwise to the reaction mixture.

-

Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).[3]

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Illustrative Quantitative Data

The following table summarizes illustrative quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and optimization.

| Step | Starting Material | Product | Molar Mass ( g/mol ) | Illustrative Yield (%) | Purity (by HPLC) |

| 1. A-Ring Transformation | Estrone 3-Methyl Ether | 19-nor-4-androsten-3,17-dione | 272.38 | ~75% | >95% |

| 2. Ethynylation | 19-nor-4-androsten-3,17-dione | This compound | 300.41 | ~85% | >90% (crude) |

Purification of this compound

High purity of the final product is essential for its intended applications. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is often employed to achieve the desired purity.

Purification Workflow

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective first step to remove bulk impurities from the crude product.[2][5]

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethyl acetate or a mixture of dichloromethane and n-heptane.[6]

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.[8]

-

Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.[9]

-

Flow Rate: Adjust the flow rate according to the column dimensions.

-

Detection: UV detection at approximately 245 nm is suitable for Norethindrone.

-

-

Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the main peak of this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

Purity Assessment Data

The purity of the final product should be assessed using analytical techniques.

| Analytical Technique | Parameter | Specification |

| Analytical HPLC | Purity | >99% |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 300.41 |

| NMR Spectroscopy | 13C NMR | Confirms 13C enrichment at ethynyl positions |

Mechanism of Action: Progesterone Receptor Signaling

Norethindrone exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR).[10][11] This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of Norethindrone to the progesterone receptor in the cytoplasm, followed by translocation to the nucleus, where it regulates gene expression.[12][13]

Non-Genomic Signaling Pathway

Norethindrone can also induce rapid, non-genomic effects by interacting with membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway.[14][15]

Conclusion

The synthesis and purification of this compound require a meticulous multi-step chemical process, with the critical introduction of the isotopic label occurring during the ethynylation of a 17-ketosteroid precursor. Subsequent purification, employing techniques such as recrystallization and preparative HPLC, is paramount to achieving the high purity required for its intended scientific applications. A thorough understanding of both the synthetic methodologies and the underlying mechanism of action of Norethindrone through progesterone receptor signaling is essential for researchers and drug development professionals working with this important isotopically labeled compound.

References

- 2. mt.com [mt.com]

- 3. Norethindrone synthesis - chemicalbook [chemicalbook.com]

- 4. Norethindrone | 68-22-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2014162230A1 - Process for the purification of norethindrone and norethindrone acetate - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 13. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

A Technical Guide to Commercial Norethindrone-13C2 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Norethindrone-13C2, a stable isotope-labeled internal standard essential for the quantitative analysis of norethindrone in complex biological matrices. This document details supplier specifications, applications, and relevant experimental workflows to support drug development, pharmacokinetic studies, and clinical mass spectrometry.

Introduction to Norethindrone and its Labeled Analog

Norethindrone (also known as norethisterone) is a synthetic progestin widely used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2] Accurate quantification of norethindrone in biological samples is critical for pharmacokinetic (PK), bioequivalence, and metabolism studies.

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based quantification.[1] By incorporating two carbon-13 atoms, this compound is chemically identical to the unlabeled analyte but has a distinct mass-to-charge ratio (m/z). This allows it to co-elute chromatographically and experience similar ionization effects as the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring highly accurate and precise quantification.[1]

Commercial Suppliers and Product Offerings

Several specialized chemical suppliers provide this compound for research purposes. The following tables summarize the available products and their key specifications.

Table 1: Commercial Supplier Summary

| Supplier | Product Name | Catalog / Item Number |

| MedchemExpress | This compound | HY-B0554S1[1][3] |

| Cambridge Isotope Laboratories, Inc. | Norethindrone (ethynyl-¹³C₂, 99%) | CLM-2468-PK[2] |

| Pharmaffiliates | This compound, d2 | PA STI 069010[4] |

Table 2: Comparative Product Specifications

| Specification | MedchemExpress | Cambridge Isotope Laboratories, Inc. | Pharmaffiliates |

| Product Name | This compound | Norethindrone (ethynyl-¹³C₂, 99%) | This compound, d2 |

| Labeled CAS Number | 201741-02-8[5] | 201741-02-8[2] | Not Available |

| Unlabeled CAS Number | 68-22-4 | 68-22-4[2] | Not Available |

| Molecular Formula | C₁₈¹³C₂H₂₆O₂ | C₁₈¹³C₂H₂₆O₂[2] | C₁₈¹³C₂H₂₄D₂O₂[4] |

| Molecular Weight | Not Specified | 300.41[2] | 302.42[4] |

| Chemical Purity | Not Specified | >98%[2] | Not Specified |

| Isotopic Enrichment | Not Specified | 99% (for ¹³C₂)[2] | Not Specified |

| Appearance | Not Specified | Not Specified | White Crystalline Solid[4] |

| Storage Conditions | Not Specified | Room temperature, away from light and moisture[2] | 2-8°C Refrigerator[4] |

| Stated Applications | Internal standard for NMR, GC-MS, LC-MS[1] | Clinical MS, Metabolism, Metabolomics[2] | Labeled progestogen[4] |

Applications in Research and Development

The primary application of this compound is as an internal standard (IS) for the quantitative bioanalysis of norethindrone.[1] Its use is crucial in studies requiring high sensitivity and accuracy, such as:

-

Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters of norethindrone.[6]

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of norethindrone.

-

Metabolite Identification: Serving as a mass-shifted reference to aid in the identification of norethindrone metabolites.

-

Clinical Monitoring: Quantifying therapeutic levels of norethindrone in patient samples.

The workflow below illustrates the general role of this compound in a typical drug development pipeline.

Experimental Protocols: UPLC-MS/MS Quantification

Quantification of norethindrone at the picogram level is challenging due to its lack of a readily ionizable functional group.[7] The use of a stable isotope-labeled internal standard like this compound is therefore indispensable. A validated UPLC-MS/MS method often involves sample preparation via liquid-liquid extraction (LLE) or supported liquid extraction (SLE) followed by analysis.

The following workflow outlines a typical bioanalytical method for quantifying norethindrone in human plasma.

Key Methodological Steps:

-

Sample Fortification: A known concentration of this compound solution is added to plasma samples, calibrators, and quality control samples.

-

Extraction: Proteins are precipitated, and the analyte and internal standard are extracted from the plasma matrix. Supported Liquid Extraction (SLE) is an effective technique for this purpose.

-

Concentration: The solvent from the extraction step is evaporated.

-

Reconstitution: The dried extract is redissolved in a solution compatible with the liquid chromatography mobile phase.

-

LC-MS/MS Analysis: The reconstituted sample is injected into a UPLC-MS/MS system. The separation is typically achieved on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both norethindrone and this compound.

-

Quantification: The concentration of norethindrone in the unknown samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Norethindrone (ethynyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Norethisterone-<sup>13</sup>C<sub>2</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Norethindrone Acetate Tablets, USP [dailymed.nlm.nih.gov]

- 7. qps.com [qps.com]

Principle of Stable Isotope Labeling with Norethindrone-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, offering a safe and precise means to trace the fate of a drug molecule in a biological system.[1] This guide provides a comprehensive overview of the principles and applications of stable isotope labeling using Norethindrone-13C2, a labeled version of the synthetic progestin norethindrone. The primary application of this compound is as an internal standard for the highly sensitive and specific quantitative analysis of norethindrone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This approach is fundamental in pharmacokinetic studies, bioequivalence trials, and clinical monitoring. While less documented in publicly available literature, the principles of stable isotope labeling also allow for this compound to be used as a tracer to elucidate the metabolic pathways and pharmacokinetics of norethindrone. This guide will detail the core principles, experimental methodologies, and data interpretation associated with the use of this compound.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of a non-radioactive, heavier isotope of an element into a molecule of interest.[1] For this compound, two carbon-12 atoms in the norethindrone molecule are replaced with carbon-13 atoms. This substitution results in a molecule that is chemically identical to the unlabeled drug but has a slightly higher molecular weight. This mass difference is the key to its utility.

The primary advantages of using stable isotopes like 13C over radioactive isotopes (e.g., 14C or 3H) are:

-

Safety: Stable isotopes are non-radioactive, posing no risk to subjects or researchers and eliminating the need for specialized handling and disposal protocols for radioactive waste.

-

No Alteration of Chemical Properties: The addition of stable isotopes does not significantly alter the physicochemical properties or biological activity of the drug, meaning its absorption, distribution, metabolism, and excretion (ADME) profile mirrors that of the unlabeled drug.

-

High Specificity and Sensitivity: Mass spectrometry can easily distinguish between the labeled and unlabeled compounds, allowing for precise quantification and metabolite identification even in complex biological matrices.

Applications of this compound:

-

Internal Standard in Quantitative Bioanalysis: This is the most common application.[1][2][3] this compound is added to biological samples (e.g., plasma, urine) at a known concentration before sample processing. Because it behaves identically to the endogenous (unlabeled) norethindrone during extraction, chromatography, and ionization, it can be used to accurately correct for any sample loss or matrix effects, thereby ensuring the precision and accuracy of the quantification of the unlabeled drug.

-

Tracer in Pharmacokinetic and Metabolism Studies: By administering this compound to a subject, researchers can track its absorption, distribution, metabolism, and excretion over time. This allows for the determination of key pharmacokinetic parameters and the identification of metabolites, as the labeled metabolites will also have a distinct mass signature.

Experimental Protocols

Use of this compound as an Internal Standard for Norethindrone Quantification

This protocol outlines a typical bioanalytical method for the quantification of norethindrone in human plasma using LC-MS/MS with this compound as an internal standard.

3.1.1 Materials and Reagents

-

Norethindrone reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., n-butyl chloride)[2]

3.1.2 Sample Preparation

-

Spiking of Internal Standard: To a 0.5 mL aliquot of human plasma sample, add a small volume (e.g., 50 µL) of this compound working solution at a known concentration.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., n-butyl chloride), vortex to mix, and centrifuge to separate the layers.[2] Transfer the organic layer to a clean tube.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent.

-

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.1.3 LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents, often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization. For example, a mixture of acetonitrile and water with formic acid.[2]

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for both norethindrone and this compound and then monitoring a specific product ion for each after fragmentation in the collision cell.

-

Norethindrone Transition: e.g., m/z 299.2 → 109.1

-

This compound Transition: e.g., m/z 301.2 → 111.1

-

-

3.1.4 Data Analysis

The concentration of norethindrone in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Hypothetical Protocol for a this compound Tracer Study

3.2.1 Study Design

A crossover study design is often employed. A cohort of subjects would receive a single oral dose of unlabeled norethindrone on one occasion and a single oral dose of this compound on another occasion, with a suitable washout period in between. Alternatively, a co-administration study could be performed where both labeled and unlabeled drug are given simultaneously.

3.2.2 Dosing and Sample Collection

-

Dosing: Administer a single oral dose of this compound to the subjects.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Urine and Feces Collection: Collect urine and feces over specified intervals to determine excretion pathways.

3.2.3 Sample Analysis

The plasma and other biological samples would be analyzed using a validated LC-MS/MS method capable of distinguishing between and quantifying both this compound and its unlabeled counterpart, as well as their respective metabolites. The sample preparation and LC-MS/MS conditions would be similar to those described in section 3.1, but with additional MRM transitions for the expected metabolites.

3.2.4 Data Analysis

-

Pharmacokinetic Analysis: The concentration-time data for this compound would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Metabolite Identification and Quantification: The appearance of labeled metabolites would be monitored. By comparing the mass spectra of the labeled and unlabeled metabolites, their structures can be confirmed. The relative abundance of different metabolites can be determined by comparing their peak areas.

Data Presentation

Pharmacokinetic Parameters of Norethindrone

The following table summarizes pharmacokinetic parameters for unlabeled norethindrone from various studies. A tracer study with this compound would aim to generate similar data for the labeled compound.

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | 1-2 hours | 0.35 mg oral dose | [4] |

| 1.69 hr | 1 mg oral dose, <250 micron particle size | [5] | |

| 1.06 hr | 1 mg oral dose, <10 micron particle size | [5] | |

| Cmax (Peak Concentration) | 4.7-14.8 ng/mL | 0.35 mg oral dose | [4] |

| 8.66 ng/mL | 1 mg oral dose, <250 micron particle size | [5] | |

| 15.73 ng/mL | 1 mg oral dose, <10 micron particle size | [5] | |

| Half-life (t1/2) | 34.8 hours | Following IV injection of norethindrone acetate | [6] |

| Bioavailability | ~64% | Oral administration |

Bioanalytical Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS method for norethindrone quantification using a stable isotope-labeled internal standard.

| Parameter | Typical Value/Result | Reference |

| Linearity Range | 50 - 10,000 pg/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 25 pg/mL | [7] |

| Inter-day Precision (%RSD) | < 6.8% | [2] |

| Inter-day Accuracy (%RE) | 4.4% | [2] |

| Recovery | 75.7% | [7] |

| Long-term Storage Stability | 375 days at -20°C | [7] |

Visualizations

Experimental Workflow for Norethindrone Quantification

Caption: Workflow for the quantification of norethindrone in plasma using a stable isotope-labeled internal standard.

Metabolic Pathway of Norethindrone

Caption: Major metabolic pathways of norethindrone in humans.

Conclusion

This compound is an invaluable tool in the study of norethindrone. Its primary and well-established application as an internal standard in LC-MS/MS bioanalysis provides the accuracy and precision required for robust pharmacokinetic and clinical studies. The principles of stable isotope labeling also position it as an ideal tracer for in-depth investigations into the metabolism and disposition of norethindrone, offering a safer alternative to radiolabeling. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a more thorough understanding of this widely used pharmaceutical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Pharmacokinetics of norethindrone in Indian Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of norethindrone: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

The Use of Norethindrone-13C2 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Norethindrone-13C2 as a stable isotope tracer in pharmacokinetic (PK) research. While primarily utilized as an internal standard for the accurate quantification of norethindrone in biological matrices, its role as a tracer offers significant advantages in understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used synthetic progestin. This guide details experimental protocols, presents quantitative data from pharmacokinetic studies of norethindrone, and visualizes its metabolic and signaling pathways.

Introduction to Norethindrone and Stable Isotope Tracing

Norethindrone, a second-generation progestin, is a synthetic hormone widely used in oral contraceptives and for treating various gynecological conditions.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for pharmacokinetic research.[3][4] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies.[3] this compound, a labeled variant of norethindrone, serves as an ideal tracer due to its chemical identity with the unlabeled drug, allowing for precise differentiation and quantification using mass spectrometry.[5]

The primary application of this compound in pharmacokinetic studies to date has been as an internal standard in bioanalytical methods.[5] This involves adding a known quantity of the labeled compound to biological samples (e.g., plasma) to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and precision in the measurement of unlabeled norethindrone concentrations.[2][5] While direct in vivo pharmacokinetic studies administering this compound as a tracer are not widely published, the methodologies for such studies can be extrapolated from established pharmacokinetic and bioequivalence study designs for norethindrone and other stable isotope-labeled steroids.

Quantitative Pharmacokinetic Data for Norethindrone

The following tables summarize key pharmacokinetic parameters for unlabeled norethindrone from various studies. This data provides a baseline for what can be expected in a pharmacokinetic study involving this compound as a tracer, as the isotopic labeling is not expected to significantly alter the drug's pharmacokinetic properties.

Table 1: Single-Dose Pharmacokinetic Parameters of Norethindrone in Healthy Women

| Parameter | Value | Study Population | Reference |

| Cmax (ng/mL) | 8.66 - 15.73 | 24 healthy women (1 mg dose, particle size dependent) | [6] |

| 4.63 | 83 subjects (1 mg dose with ethinylestradiol) | [3] | |

| 4.7 - 14.8 | 16 women (0.35 mg dose) | [7] | |

| Tmax (hr) | 1.06 - 1.69 | 24 healthy women (1 mg dose, particle size dependent) | [6] |

| 1 - 2 | 16 women (0.35 mg dose) | [7] | |

| t1/2 (hr) | 7.6 | 83 subjects (1 mg dose with ethinylestradiol) | [3] |

| AUC (ng·hr/mL) | 53.6 | 83 subjects (1 mg dose with ethinylestradiol) | [3] |

Table 2: Bioanalytical Method Parameters for Norethindrone Quantification using this compound as an Internal Standard

| Parameter | Value | Analytical Method | Reference |

| Concentration Range | 50.0 - 25,000 pg/mL | UPLC-MS/MS | [5] |

| Lower Limit of Quantitation (LLOQ) | 50.0 pg/mL | UPLC-MS/MS | [5] |

| Sample Volume | 0.250 mL (human plasma) | UPLC-MS/MS | [5] |

| Inter-run Accuracy | 99.2 - 108.4% | UPLC-MS/MS | [5] |

| Inter-run Precision (CV) | < 8.1% | UPLC-MS/MS | [5] |

Experimental Protocols

While a specific, publicly available protocol for an in vivo pharmacokinetic study administering this compound as a tracer is not available, the following represents a synthesized, representative protocol based on established methodologies for pharmacokinetic studies of norethindrone and other steroids, incorporating the use of this compound as an internal standard for bioanalysis.

Representative Protocol: A Pharmacokinetic Study of Norethindrone in Healthy Female Volunteers

1. Study Design:

-

An open-label, single-dose, crossover study design is often employed.[8]

-

Subjects would receive a single oral dose of unlabeled norethindrone.

-

A washout period of at least 7 days would separate dosing periods in a crossover design.

2. Study Population:

-

Healthy, non-pregnant, female volunteers of reproductive age.

-

Inclusion criteria would include normal menstrual cycles and no use of hormonal contraceptives for a specified period before the study.

-

Exclusion criteria would include a history of conditions that could interfere with drug absorption or metabolism, and the use of medications known to interact with norethindrone.

3. Dosing:

-

A single oral dose of norethindrone (e.g., 0.35 mg or 1 mg) is administered with a standardized volume of water after an overnight fast.[7]

4. Blood Sampling:

-

Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points.

-

Typical time points include: pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[7]

-

Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

5. Bioanalytical Method (UPLC-MS/MS):

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 0.250 mL aliquot of plasma, add a known amount of this compound internal standard working solution.[5]

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is then subjected to supported liquid extraction (SLE).[5]

-

The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[5]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

UPLC System: A system such as a Waters ACQUITY UPLC is used.

-

Column: A reversed-phase column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm) is typically employed.[5]

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol with formic acid) is used for separation.[5]

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Sciex API 5500) is operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both norethindrone and this compound to ensure specificity and accurate quantification.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of norethindrone to this compound against the concentration of norethindrone standards.

-

The concentration of norethindrone in the study samples is then determined from this calibration curve.

-

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Cmax (maximum observed plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

t1/2 (elimination half-life)

-

CL/F (apparent oral clearance)

-

Vd/F (apparent volume of distribution)

-

Visualizing Norethindrone's Pathways

Metabolic Pathway of Norethindrone

Norethindrone undergoes extensive metabolism in the liver.[1][2] The primary metabolic pathway involves the reduction of the A-ring, leading to the formation of 5α-dihydronorethisterone and its derivatives.[2] These metabolites can then be conjugated with sulfate or glucuronide for excretion.[9] A smaller fraction of norethindrone can also be aromatized to the potent synthetic estrogen, ethinyl estradiol.

Mechanism of Action: Progesterone Receptor Signaling

Norethindrone exerts its biological effects by acting as an agonist at progesterone receptors (PR).[10][11] As a synthetic progestin, it mimics the action of endogenous progesterone.[11] The binding of norethindrone to the intracellular progesterone receptor leads to a conformational change in the receptor, its dimerization, and translocation to the nucleus.[12][13] In the nucleus, the norethindrone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][12] This alteration in gene expression ultimately leads to the physiological effects of norethindrone, such as the inhibition of ovulation and changes in the cervical mucus and endometrium.[10]

Conclusion

This compound is an invaluable tool in the pharmacokinetic study of norethindrone. Its primary role as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data. While direct in vivo tracer studies with this compound are not yet commonplace in published literature, the established safety and utility of stable isotope tracers in clinical pharmacology pave the way for future studies. Such research would provide a more detailed understanding of norethindrone's ADME properties, potentially leading to improved therapeutic applications and personalized medicine approaches for this important synthetic hormone. The experimental designs and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to pursue further investigations in this area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of norethindrone: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of norethindrone in Indian Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma levels and pharmacokinetics of norethindrone and ethinylestradiol administered in solution and as tablets to women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 13. Progesterone receptor - Wikipedia [en.wikipedia.org]

Understanding Isotopic Enrichment in Norethindrone-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment of Norethindrone with Carbon-13 (¹³C), specifically focusing on Norethindrone-¹³C₂. This isotopically labeled compound serves as a critical internal standard for quantitative analysis in various research and drug development applications. This document outlines the synthesis, analytical characterization, and mechanism of action of Norethindrone, offering detailed experimental protocols and data presented for clarity and comparison.

Introduction to Isotopic Labeling and Norethindrone

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the context of drug development and metabolism studies, stable isotopes like Carbon-13 (¹³C) are invaluable.[1] Norethindrone-¹³C₂, labeled at the ethynyl group, is chemically identical to Norethindrone but has a molecular weight increased by two mass units. This mass difference allows for its precise differentiation and quantification by mass spectrometry, making it an ideal internal standard for bioanalytical assays.[2]

Norethindrone is a synthetic progestin that mimics the action of the endogenous hormone progesterone.[3] It is widely used in oral contraceptives and for the treatment of various gynecological disorders.[4][5] Its primary mechanism of action involves binding to progesterone receptors, which in turn modulates gene transcription to inhibit ovulation and alter the cervical mucus and endometrium.[6][7]

Synthesis and Isotopic Enrichment of Norethindrone-¹³C₂

The synthesis of Norethindrone-¹³C₂ involves the introduction of a ¹³C-labeled ethynyl group at the C17 position of a steroid precursor. The general synthetic route for unlabeled Norethindrone starts from 19-nor-4-androsten-3,17-dione, which is derived from estrone methyl ether.[8]

Conceptual Synthetic Pathway

The key step in the synthesis of Norethindrone-¹³C₂ is the ethynylation of a 17-keto steroid precursor with ¹³C₂-acetylene. ¹³C₂-acetylene can be generated from elemental ¹³C via the formation of calcium carbide (Ca¹³C₂), which is then hydrolyzed.

Logical Flow of Synthesis:

Caption: Conceptual synthesis pathway for Norethindrone-¹³C₂.

Experimental Protocol: Synthesis of Norethindrone-¹³C₂

The following is a representative protocol for the ethynylation step, based on general procedures for 17-keto steroids.[9][10]

Materials:

-

19-nor-4-androsten-3,17-dione (precursor)

-

¹³C₂-Acetylene gas

-

Potassium tert-butoxide

-

Anhydrous toluene

-

Anhydrous tert-butyl alcohol

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Preparation of the Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, gas inlet, and reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide in a mixture of anhydrous toluene and anhydrous tert-butyl alcohol.

-

Ethynylation: Cool the solution to 0-5°C and bubble ¹³C₂-acetylene gas through the stirred solution for a specified period.

-

Addition of Steroid Precursor: Add a solution of 19-nor-4-androsten-3,17-dione in anhydrous toluene dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Hydrolysis and Work-up: Acidify the mixture with hydrochloric acid to hydrolyze the intermediate and any protecting groups. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude Norethindrone-¹³C₂ can be purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water or dichloromethane/n-heptane) or by column chromatography on silica gel.[8][11][12]

Quantitative Data: Product Specifications

The following table summarizes the typical specifications for commercially available Norethindrone-¹³C₂.

| Parameter | Specification | Reference |

| Chemical Formula | C₁₈¹³C₂H₂₆O₂ | [13] |

| Molecular Weight | 300.41 | [13] |

| Isotopic Enrichment | 99% | [13] |

| Chemical Purity | ≥98% | [13] |

| Labeling Position | Ethynyl carbons | [13] |

Analytical Characterization

The purity and isotopic enrichment of the synthesized Norethindrone-¹³C₂ must be rigorously assessed.

Experimental Protocol: Quality Control Analysis

1. Isotopic Enrichment and Purity by Mass Spectrometry:

-

Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with liquid chromatography (LC-MS).[14]

-

Method:

-

Prepare a dilute solution of the synthesized Norethindrone-¹³C₂.

-

Inject the solution into the LC-MS system.

-

Acquire the full scan mass spectrum in the region of the molecular ion.

-

Determine the relative abundances of the M, M+1, and M+2 peaks to calculate the isotopic enrichment. The M+2 peak should be the most abundant for Norethindrone-¹³C₂.

-

2. Chemical Purity by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: HPLC system with a UV detector.[15]

-

Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 - 1.3 mL/min.[15]

-

Detection: UV at 245 nm.

-

Inject a known concentration of the purified Norethindrone-¹³C₂ and analyze the chromatogram for the presence of impurities. The area of the main peak relative to the total area of all peaks determines the chemical purity.

-

3. Structural Confirmation and Isotopic Labeling Site by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: High-field NMR spectrometer.

-

Method:

-

Acquire ¹H and ¹³C NMR spectra of the labeled compound.[16]

-

Compare the spectra with those of an unlabeled Norethindrone standard.

-

In the ¹³C NMR spectrum, the signals corresponding to the ethynyl carbons will show a significant enhancement and potentially coupling to each other, confirming the labeling position and enrichment.

-

Quantitative Data: Analytical Method Parameters

The following table summarizes typical parameters for the analysis of Norethindrone using isotopically labeled internal standards.

| Analytical Method | Parameter | Value | Reference |

| LC-MS/MS | Column | C18 | |

| Mobile Phase | Acetonitrile/Water with Formic Acid | [13] | |

| Internal Standard | Norethindrone-¹³C₂ | [2] | |

| HPLC-UV | Column | C18 | |

| Mobile Phase | Acetonitrile/Water | ||

| Wavelength | 245 nm | ||

| Internal Standard | Estradiol or Progesterone | [15] |

Mechanism of Action: Progesterone Receptor Signaling

Norethindrone exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[6][7] The binding of Norethindrone to the PR initiates a signaling cascade that ultimately alters gene expression in target tissues.

Progesterone Receptor Signaling Pathway:

Caption: Norethindrone's mechanism of action via the progesterone receptor.

Upon entering the target cell, Norethindrone binds to the progesterone receptor, which is typically complexed with heat shock proteins (HSPs) in an inactive state.[7] This binding induces a conformational change in the receptor, causing the dissociation of HSPs and the dimerization of the receptor. The activated receptor dimer then translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. The resulting changes in protein synthesis are responsible for the physiological effects of Norethindrone, including the inhibition of gonadotropin-releasing hormone (GnRH) secretion, which in turn prevents the luteinizing hormone (LH) surge required for ovulation, the thickening of cervical mucus, and alterations in the endometrium that make it less receptive to implantation.[4][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Norethindrone? [synapse.patsnap.com]

- 5. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 6. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. WO2014162230A1 - Process for the purification of norethindrone and norethindrone acetate - Google Patents [patents.google.com]

- 9. US4614621A - Ethynylation of 16-methylene-17-keto steroids - Google Patents [patents.google.com]

- 10. KR20140130425A - Process for alkynylating 16-substituted-17-keto steroids - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. LabXchange [labxchange.org]

- 13. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical and Chemical Stability of Norethindrone-13C2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive stability studies specifically on Norethindrone-13C2 are not extensively available in peer-reviewed literature. This guide provides an in-depth analysis based on the well-documented stability of the unlabeled parent compound, Norethindrone, and established principles of isotopic labeling. The chemical and physical properties of this compound are expected to be nearly identical to those of Norethindrone.

Introduction

This compound is a stable isotope-labeled (SIL) version of Norethindrone, a synthetic progestin widely used in oral contraceptives and for treating various gynecological disorders.[1][2][3] The incorporation of two carbon-13 atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as LC-MS/MS.[2][4][5] Its utility as an internal standard is predicated on the assumption that it behaves identically to the unlabeled analyte during sample extraction, chromatography, and ionization, while being distinguishable by its mass.[6][7] Understanding its stability is crucial for ensuring the accuracy and reliability of these analytical methods.

The Impact of 13C Isotopic Labeling on Stability

Stable isotope labeling with carbon-13 is considered the gold standard for internal standards because it imparts minimal changes to the physicochemical properties of a molecule.[8][9][10] The key reasons why the stability profile of Norethindrone can be confidently extrapolated to this compound are:

-

Chemical Inertness: Carbon-13 is a stable, non-radioactive isotope. Its inclusion does not induce spontaneous degradation.[10][11][12]

-

Minimal Kinetic Isotope Effect (KIE): The replacement of a 12C atom with a 13C atom results in a very small kinetic isotope effect. The rate of a reaction involving a C-C or C-H bond with a 13C atom is only marginally slower (typically around 4%) than the corresponding reaction with a 12C atom.[13] This means that the degradation rates and pathways observed for Norethindrone will be qualitatively and very nearly quantitatively the same for this compound.

-

Bond Strength: The difference in bond energies between 12C-X and 13C-X bonds (where X is another atom) is negligible and does not significantly influence the molecule's susceptibility to chemical cleavage under typical stress conditions.

Therefore, the extensive data on Norethindrone's stability under forced degradation conditions serves as a reliable proxy for this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are considered identical to those of Norethindrone.

| Property | Value |

| Chemical Name | (17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one-13C2 |

| Molecular Formula | C₁₈¹³C₂H₂₆O₂ |

| Molecular Weight | Approx. 300.44 g/mol |

| Appearance | Off-white to pale yellow crystalline solid.[3] |

| Solubility | Lipophilic, with moderate solubility in organic solvents. |

| Storage | Should be stored at controlled room temperature, protected from light and moisture.[7][8][10][14] |

Inferred Stability Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[15] The following sections summarize the degradation behavior of Norethindrone under various stress conditions, which is directly applicable to this compound.

Summary of Degradation under Stress Conditions

Based on published stability-indicating assay methods for Norethindrone, the following table summarizes its degradation under ICH-recommended stress conditions.[6][16][17]

| Stress Condition | Reagents and Duration | Observation | % Degradation (Approx.) |

| Acid Hydrolysis | 5N HCl at 70°C for 3 hours | Significant degradation | Data not consistently reported across studies |

| Base Hydrolysis | 2N NaOH at 70°C for 1-3 hours | Significant degradation | Data not consistently reported across studies |

| Oxidation | 50% H₂O₂ at 70°C for 3 hours | Significant degradation | Data not consistently reported across studies |

| Thermal | 105°C for 72 hours | Moderate degradation | Data not consistently reported across studies |

| Photolytic | 1.2 million lux hours | Minor to moderate degradation | Data not consistently reported across studies |

| Humidity | 25°C / 92% RH for 72 hours | Minimal degradation | Data not consistently reported across studies |

Note: The percentage of degradation can vary depending on the exact experimental conditions and the analytical method used.

Potential Degradation Pathways

The degradation of Norethindrone can involve several pathways, primarily affecting the steroid's A-ring. One notable degradation pathway involves the aromatization of the A-ring, leading to the formation of estrogen-like compounds such as 17α-ethinylestradiol. Other potential degradation products include isomers and various oxidation products.[1][12]

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or diode-array detection (DAD) is the most common technique.[11][13][16][17]

Stability-Indicating RP-HPLC Method

The following protocol is a representative example synthesized from multiple published methods for Norethindrone.[6][16][17]

| Parameter | Typical Conditions |

| Column | C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., amine buffer pH 2.5) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 0.9 - 1.3 mL/min |

| Detection | UV at 240 nm or 256 nm |

| Injection Volume | 10 - 100 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

System Suitability: The method must be validated according to ICH guidelines, with system suitability parameters such as theoretical plates, tailing factor, and %RSD for replicate injections meeting acceptance criteria.[6]

Forced Degradation Experimental Workflow

A systematic approach is required to perform forced degradation studies.

Caption: General workflow for forced degradation studies.

Recommended Storage and Handling

Based on the stability profile of Norethindrone, the following storage and handling conditions are recommended for this compound to ensure its integrity as an analytical standard:

-

Temperature: Store at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F). Excursions are often permitted between 15°C and 30°C (59°F and 86°F).[7][14]

-

Light: Store in a light-resistant container to prevent photolytic degradation.[14]

-

Humidity: Keep in a well-closed container to protect from moisture.[10]

-

Solution Stability: Once dissolved in a solvent, the stability of the solution should be determined. Studies on Norethindrone suggest that analytical solutions are stable for extended periods (e.g., up to 1440 minutes) when kept at cool temperatures (e.g., 10°C).[6]

Conclusion

While specific stability-indicating studies on this compound are not publicly available, a robust stability profile can be inferred from the extensive data on its unlabeled analogue, Norethindrone. The principles of isotopic labeling suggest that the inclusion of two 13C atoms will have a negligible effect on the compound's chemical reactivity and degradation pathways. This compound is expected to be susceptible to degradation under strong acidic, basic, and oxidative conditions, with moderate sensitivity to heat and light. Proper storage in controlled, protected environments is essential to maintain its purity and ensure its reliability as an internal standard for high-precision quantitative analysis. The experimental protocols outlined in this guide provide a solid framework for any laboratory wishing to formally validate the stability of this compound.

References

- 1. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. benchchem.com [benchchem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. CAS 68-22-4: Norethindrone | CymitQuimica [cymitquimica.com]

- 14. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Norethindrone-13C2 for In Vitro and In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a synthetic progestin, is widely used in hormonal contraceptives and for the treatment of various gynecological disorders. To facilitate rigorous preclinical and clinical research, stable isotope-labeled analogs such as Norethindrone-13C2 have been developed. This technical guide provides an in-depth overview of the application of this compound in in vitro and in vivo studies, with a primary focus on its use as an internal standard for quantitative analysis. The guide also details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound is the 13C labeled version of Norethindrone.[1] Its primary application in biomedical research is as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they can correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision. While theoretically applicable as a tracer in metabolic studies, the predominant use of this compound reported in the scientific literature is for isotope dilution analysis.

Quantitative Analysis of Norethindrone in Biological Matrices

The use of this compound as an internal standard has enabled the development of highly sensitive and specific methods for the quantification of norethindrone in biological samples, particularly human plasma.

Table 1: Bioanalytical Method Parameters for Norethindrone Quantification using UPLC-MS/MS with this compound Internal Standard

| Parameter | Value | Reference |

| Analytical Method | Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | [1] |

| Internal Standard | This compound | [1] |

| Biological Matrix | Human Plasma | [1] |

| Sample Volume | 0.250 mL | [1] |

| Concentration Range | 50.0 - 25,000 pg/mL | [1] |

| Lower Limit of Quantitation (LLOQ) | 50.0 pg/mL | [1] |

| Inter-run Accuracy | 99.2 - 108.4% | [1] |

| Inter-run Precision (CV) | <8.1% | [1] |

Table 2: Pharmacokinetic Parameters of Norethindrone in Humans (from various studies)

| Parameter | Value | Study Population/Dosage | Reference |

| Cmax (ng/mL) | 26.19 ± 6.19 | 29 healthy female volunteers, single oral dose of norethindrone acetate | [2] |

| tmax (h) | 1.83 ± 0.58 | 29 healthy female volunteers, single oral dose of norethindrone acetate | [2] |

| AUC (0-inf) (ng/mL*h) | 166.90 ± 56.28 | 29 healthy female volunteers, single oral dose of norethindrone acetate | [2] |

| t1/2 (h) | 8.51 ± 2.19 | 29 healthy female volunteers, single oral dose of norethindrone acetate | [2] |

| Volume of Distribution (Vd) | ~4 L/kg | General | [2] |

| Plasma Clearance | ~0.4 L/hr/kg | General | [2] |

Experimental Protocols

Protocol 1: Quantification of Norethindrone in Human Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for the determination of norethindrone in human plasma.[1]

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

To 0.250 mL of human plasma, add the internal standard solution (this compound).

-

Load the plasma sample onto a supported liquid extraction plate.

-

Elute the analyte and internal standard with an organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)

-

Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)

-

Flow Rate: 0.500 mL/min

-

Injection Volume: 10 µL

-

Gradient: A suitable gradient to ensure separation of norethindrone from endogenous plasma components.

3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norethindrone: m/z 299.2 → 109.1

-

This compound: m/z 301.2 → 109.1

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Protocol 2: In Vitro Metabolism of Norethindrone in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of norethindrone.

1. Incubation Mixture Preparation

-

Prepare a stock solution of norethindrone in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine:

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Phosphate buffer (pH 7.4)

-

Norethindrone solution (e.g., 1 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation and Termination of Reaction

-

Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (such as this compound).

3. Sample Processing and Analysis

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Analyze the samples by LC-MS/MS to determine the concentration of remaining norethindrone at each time point. The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.

Signaling Pathways and Experimental Workflows

Norethindrone Signaling Pathway

Norethindrone, as a progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor. This initiates a signaling cascade that modulates gene expression in target tissues.

Caption: Norethindrone signaling via the progesterone receptor.

Experimental Workflow: Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard like this compound is a critical process to ensure the reliability of the data. The following workflow outlines the key steps involved.

References

Methodological & Application

Application Note: Quantitative Analysis of Norethindrone in Human Plasma using Norethindrone-¹³C₂ by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Norethindrone in human plasma using a stable isotope-labeled internal standard, Norethindrone-¹³C₂. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for bioanalytical applications.[1][2][3] The protocol described herein provides a reliable workflow for pharmacokinetic and drug-drug interaction studies.[2] This method is crucial for researchers, scientists, and drug development professionals requiring accurate measurement of Norethindrone concentrations in biological matrices.

Introduction

Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders.[4] Accurate quantification of Norethindrone in plasma is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) like Norethindrone-¹³C₂ is the gold standard for quantitative bioanalysis using LC-MS/MS.[5] A SIL-IS mimics the physicochemical properties of the analyte, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[5] This application note provides a detailed protocol for the extraction and quantification of Norethindrone from human plasma.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Norethindrone in human plasma.

Materials and Reagents

-

Norethindrone reference standard

-

Norethindrone-¹³C₂ (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Acetic Acid)

-

Human plasma (with EDTA anticoagulant)

Equipment

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical balance

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Pipettes

Detailed Protocols

Preparation of Stock and Working Solutions

-

Norethindrone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Norethindrone reference standard in methanol.

-

Norethindrone-¹³C₂ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Norethindrone-¹³C₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the Norethindrone stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the Norethindrone-¹³C₂ stock solution to the desired concentration for spiking into plasma samples.

Sample Preparation (Supported Liquid Extraction)

This protocol is adapted from a validated method for the determination of Norethindrone in human plasma.[1]

-

Pipette 250 µL of human plasma into a clean microcentrifuge tube.

-

Add a specific volume of the Norethindrone-¹³C₂ internal standard working solution to each plasma sample, calibration standard, and QC sample.

-

Vortex mix the samples for approximately 30 seconds.

-

Load the samples onto a supported liquid extraction (SLE) plate.

-

Apply a suitable organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.

-

Collect the eluate and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a specific volume of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the instrumental conditions for the analysis of Norethindrone.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.05% Formic acid in Water:Acetonitrile (65:35, v/v)[1] |

| Mobile Phase B | 0.05% Formic acid in Methanol:Acetonitrile (50:50, v/v)[1] |

| Flow Rate | 0.500 mL/min[1] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| MS System | Sciex API 6500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Norethindrone and Norethindrone-¹³C₂

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Norethindrone | 299.2 | 109.1 |

| Norethindrone-¹³C₂ | 301.2 | 111.1 |

Quantitative Data

The following tables summarize the performance characteristics of the described method.

Table 3: Calibration Curve and Linearity

| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |

| Norethindrone | 50.0 - 25,000 | > 0.99 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (pg/mL) | Inter-run Accuracy (%) | Inter-run Precision (%CV) |

| LLOQ | 50.0 | 99.2 - 108.4 | < 8.1 |

| Low | 150 | 99.2 - 108.4 | < 8.1 |

| Mid | 1,250 | 99.2 - 108.4 | < 8.1 |

| High | 20,000 | 99.2 - 108.4 | < 8.1 |

Data adapted from a validated method.[1]

Conclusion

The LC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantitative determination of Norethindrone in human plasma. The use of the stable isotope-labeled internal standard, Norethindrone-¹³C₂, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocol and performance data demonstrate the robustness of this application for drug development professionals and researchers in the pharmaceutical field.

References

- 1. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. qps.com [qps.com]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Analysis of Norethindrone in Human Plasma Using a ¹³C₂-Labeled Internal Standard

Introduction

Norethindrone is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various menstrual disorders.[1] Accurate and precise quantification of Norethindrone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as ¹³C₂-Norethindrone, is the gold standard for quantitative analysis by mass spectrometry.[2][3] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and reproducible results.[3][4] This application note details a robust and sensitive method for the sample preparation and analysis of Norethindrone in human plasma using ¹³C₂-Norethindrone as an internal standard, followed by UPLC-MS/MS detection.

Principle

This method utilizes a supported liquid extraction (SLE) or liquid-liquid extraction (LLE) procedure to isolate Norethindrone and its ¹³C₂-labeled internal standard from human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for compensating for variability during sample preparation and analysis.[5] Following extraction, the samples are analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[6]

Experimental Protocols

1. Materials and Reagents

-

Norethindrone analytical standard

-

¹³C₂-Norethindrone (internal standard)

-

Human plasma (with EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Formic acid

-

Dichloromethane (HPLC grade)

-

Hexane (HPLC grade)

-

Supported Liquid Extraction (SLE) cartridges

-

96-well collection plates

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

2. Standard and Internal Standard Stock Solution Preparation

-

Norethindrone Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Norethindrone in 100 mL of ethanol.[7]

-